Cas no 17773-34-1 (Octadecanoic acid, 13-hydroxy-)
Octadecanoic acid, 13-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Octadecanoic acid, 13-hydroxy-
- 13-hydroxyoctadecanoic acid
- 17773-34-1
- DL-13-hydroxy stearic acid
- LMFA02000131
- 13-hydroxystearic acid
- F73277
- SCHEMBL1567574
- DTXSID00415251
- CHEBI:136406
- 18:0(13-OH)
- 13-hydroxy-octadecanoic acid
-
- Inchi: 1S/C18H36O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
- InChI Key: MRWKWISFCDSNQN-UHFFFAOYSA-N
- SMILES: OC(CCCCC)CCCCCCCCCCCC(=O)O
Computed Properties
- Exact Mass: 300.26658
- Monoisotopic Mass: 300.26644501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 16
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- PSA: 57.53
Octadecanoic acid, 13-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P0025YG-100mg |
Octadecanoic acid, 13-hydroxy- |
17773-34-1 | 98% | 100mg |
$791.00 | 2024-06-19 | |
| 1PlusChem | 1P0025YG-250mg |
Octadecanoic acid, 13-hydroxy- |
17773-34-1 | 98% | 250mg |
$1344.00 | 2024-06-19 | |
| 1PlusChem | 1P0025YG-1g |
Octadecanoic acid, 13-hydroxy- |
17773-34-1 | 98% | 1g |
$3626.00 | 2024-06-19 | |
| A2B Chem LLC | AB00232-100mg |
Octadecanoic acid, 13-hydroxy- |
17773-34-1 | 98% | 100mg |
$614.00 | 2024-04-20 | |
| A2B Chem LLC | AB00232-250mg |
Octadecanoic acid, 13-hydroxy- |
17773-34-1 | 98% | 250mg |
$1044.00 | 2024-04-20 | |
| A2B Chem LLC | AB00232-1g |
Octadecanoic acid, 13-hydroxy- |
17773-34-1 | 98% | 1g |
$2816.00 | 2024-04-20 |
Octadecanoic acid, 13-hydroxy- Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Octadecanoic acid, 13-hydroxy-
Octadecanoic acid, 13-hydroxy- (CAS No. 17773-34-1): A Comprehensive Overview
Octadecanoic acid, 13-hydroxy-, identified by its Chemical Abstracts Service (CAS) number 17773-34-1, is a monounsaturated fatty acid with a unique structural configuration that has garnered significant attention in the field of biochemical and pharmaceutical research. This compound, also known as (Z)-13-hydroxy-octadecenoic acid or (Z)-13-hydroxyoctadec-9-enoic acid, belongs to the class of hydroxy fatty acids, which are known for their diverse biological activities and potential therapeutic applications. The presence of a hydroxyl group at the 13th carbon position introduces a chiral center, making this molecule of particular interest for studies involving stereochemistry and enantioselective synthesis.
The chemical formula of Octadecanoic acid, 13-hydroxy- is C₁₈H₃₄O₃, reflecting its 18-carbon backbone with a double bond between the 9th and 10th carbons and a hydroxyl group on the 13th carbon. This structural motif is reminiscent of certain natural fatty acids found in plants and animals, which often exhibit anti-inflammatory, antioxidant, and antimicrobial properties. The unique combination of a hydroxyl group and a double bond in Octadecanoic acid, 13-hydroxy- makes it a promising candidate for further exploration in drug discovery and metabolic research.
In recent years, the study of hydroxy fatty acids has seen considerable advancements, particularly in understanding their role in cellular signaling and lipid metabolism. Research has demonstrated that hydroxy octadecenoic acids can modulate various biological pathways, including those involved in inflammation and oxidative stress. For instance, studies have shown that (Z)-13-hydroxyoctadec-9-enoic acid (13-HODE) can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human macrophages. This finding has significant implications for the development of novel anti-inflammatory therapies targeting chronic inflammatory diseases.
The stereochemistry of Octadecanoic acid, 13-hydroxy- is another critical aspect that has been extensively studied. The (Z)-configuration of the double bond at the 9th carbon position influences its interactions with biological targets, such as enzymes and receptors. Computational studies have suggested that the (Z)-isomer may have higher affinity for certain binding sites compared to its (E)-counterpart due to steric hindrance and electronic distribution differences. This insight has guided researchers in designing enantiomerically pure compounds for more targeted pharmacological interventions.
Beyond its biological activities, Octadecanoic acid, 13-hydroxy- has also been explored for its potential role in lipid metabolism and cardiovascular health. Preclinical studies have indicated that this compound can influence cholesterol homeostasis by modulating the expression of genes involved in lipid synthesis and transport. For example, it has been observed to enhance the activity of ATP-binding cassette transporter A1 (ABCA1), which is crucial for reverse cholesterol transport—a process essential for maintaining healthy blood lipid levels.
The synthesis of Octadecanoic acid, 13-hydroxy- remains a challenging yet fascinating area of research. Traditional methods often involve multi-step organic transformations starting from readily available fatty acids or their derivatives. However, recent advances in biocatalysis have opened new avenues for the production of this compound using engineered microorganisms or enzymes. For instance, researchers have successfully employed lipases and cytochrome P450 enzymes to introduce the hydroxyl group at the desired position with high regioselectivity and enantioselectivity. Such biocatalytic approaches not only improve yield but also reduce environmental impact by minimizing waste generation.
The applications of Octadecanoic acid, 13-hydroxy- extend beyond pharmaceuticals into the realm of materials science and industrial biotechnology. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of biodegradable polymers and lubricants. Additionally, researchers are exploring its potential as a precursor for biofuels due to its high energy density and compatibility with existing catalytic systems used in biodiesel production.
In conclusion, Octadecanoic acid, 13-hydroxy- (CAS No. 17773-34-1) represents a structurally intriguing compound with multifaceted applications in health sciences and industrial chemistry. Its biological activities, particularly its anti-inflammatory and cholesterol-modulating effects, position it as a valuable candidate for further therapeutic development. As research continues to uncover new synthetic methods and applications, Octadecanoic acid, 13-hydroxy- is poised to play an increasingly significant role in both academic research and commercial applications.
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